molecular formula C7H9ClFNO B1450770 3-Fluoro-2-methoxyaniline hydrochloride CAS No. 1951439-40-9

3-Fluoro-2-methoxyaniline hydrochloride

Cat. No. B1450770
M. Wt: 177.6 g/mol
InChI Key: IWUALJJVQWVBSN-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxyaniline hydrochloride, also known as 3-Fluoro-2-methoxybenzenamine, is a chemical compound with the molecular formula C7H9ClFNO . It has a molecular weight of 177.61 .


Molecular Structure Analysis

The InChI code for 3-Fluoro-2-methoxyaniline hydrochloride is 1S/C7H8FNO.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4H,9H2,1H3;1H . The compound’s linear formula is FC6H3(OCH3)NH2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-2-methoxyaniline include a density of 1.2±0.1 g/cm3, a boiling point of 217.9±0.0 °C at 760 mmHg, a vapor pressure of 0.1±0.4 mmHg at 25°C, an enthalpy of vaporization of 45.4±3.0 kJ/mol, and a flash point of 42.2±0.0 °C .

Scientific Research Applications

Fluorinated Compounds in Molecular Imaging

Fluorophores, including those with fluorinated groups, are crucial for in vivo cancer diagnosis through optical imaging. Despite the potential toxicity, their use in molecular imaging probes is generally considered safe due to the low doses employed, which are much lower than the toxic doses reported in the literature. This implies that compounds like 3-Fluoro-2-methoxyaniline hydrochloride, by virtue of being fluorinated, could potentially be useful in developing molecular imaging probes, given the importance of fluorinated compounds in enhancing the properties of fluorophores (Alford et al., 2009).

Synthetic Applications

The synthesis and characterization of fluorinated compounds, including intermediates for pharmaceuticals, demonstrate the pivotal role of fluorine in modifying chemical properties and improving the efficacy of chemical reactions. A practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing flurbiprofen, illustrates the importance of fluorinated intermediates in pharmaceutical synthesis, suggesting the potential utility of 3-Fluoro-2-methoxyaniline hydrochloride in similar synthetic pathways (Qiu et al., 2009).

Anticancer Compound Development

Fluorinated compounds are extensively modified to develop anticancer agents, highlighting the importance of fluorine in drug design. The review by Liew et al. (2020) on the structure—activity relationship of natural and synthetic antimetastatic compounds emphasizes the role of fluorine in enhancing anticancer activity. This suggests that 3-Fluoro-2-methoxyaniline hydrochloride could serve as a building block in designing new anticancer drugs, given the beneficial effects of fluorine-containing functional groups in these compounds (Liew et al., 2020).

Fluorescent Sensing in Cellular Systems

Fluoride ions play a significant role in various physiological activities, and the development of fluorescent probes for F- detection is crucial in biomedical research. The review on fluorescent sensing of fluoride in cellular systems by Jiao et al. (2015) underscores the utility of fluorinated compounds in developing sensors that exhibit high selectivity and sensitivity for fluoride ions. This points to the potential research applications of 3-Fluoro-2-methoxyaniline hydrochloride in the development of fluorescent probes, considering the unique properties imparted by fluorinated groups (Jiao et al., 2015).

Safety And Hazards

While specific safety and hazard information for 3-Fluoro-2-methoxyaniline hydrochloride is not available in the search results, general precautions for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Relevant Papers The relevant paper retrieved discusses the synthesis of anilines . It provides a comprehensive overview of various methods for synthesizing anilines, a class of compounds that includes 3-Fluoro-2-methoxyaniline. The paper could be useful for understanding potential synthetic routes for 3-Fluoro-2-methoxyaniline hydrochloride.

properties

IUPAC Name

3-fluoro-2-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUALJJVQWVBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methoxyaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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